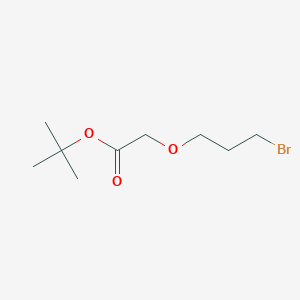

Tert-butyl 2-(3-bromopropoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(3-bromopropoxy)acetate is an organic compound with the molecular formula C9H17BrO3 and a molecular weight of 253.13 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a bromopropoxy group attached to an acetate backbone. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(3-bromopropoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 3-bromopropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(3-bromopropoxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used.

Ester Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 2-(3-bromopropoxy)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals through nucleophilic substitution reactions.

Key Reactions:

- Nucleophilic Substitution : This compound can undergo nucleophilic substitution to yield various products depending on the nucleophile used.

- Ester Hydrolysis : The hydrolysis of this ester leads to the formation of the corresponding carboxylic acid and tert-butyl alcohol, which are useful in further synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of novel drug candidates. Its structure allows for modifications that can enhance the target specificity of drugs.

Case Study:

A study demonstrated its application in synthesizing inhibitors for specific enzymes involved in metabolic pathways. The compound's ability to modify biomolecules aids in understanding their structure-function relationships, crucial for drug design.

Material Science

The compound is also utilized in material science for synthesizing functional materials such as polymers and surfactants. Its unique properties enable the development of materials with tailored characteristics for specific applications.

| Application | Description |

|---|---|

| Polymers | Used as a building block for polymer synthesis. |

| Surfactants | Acts as a surfactant with specific surface-active properties. |

Biological Studies

In biological research, this compound is used to modify biomolecules, facilitating studies on their interactions and functions within biological systems.

Applications:

- Enzyme Interaction Studies : The compound is used to probe enzyme mechanisms by modifying substrates or inhibitors.

- Cellular Function Analysis : It aids in investigating cellular pathways by altering biomolecule interactions.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(3-bromopropoxy)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds . The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl bromoacetate: Similar in structure but lacks the bromopropoxy group.

Ethyl bromoacetate: Similar in reactivity but has an ethyl ester group instead of a tert-butyl ester group.

Methyl bromoacetate: Similar in reactivity but has a methyl ester group.

Uniqueness

Tert-butyl 2-(3-bromopropoxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromopropoxy group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler analogs .

Actividad Biológica

Tert-butyl 2-(3-bromopropoxy)acetate is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₂H₁₅BrO₂. The presence of a bromine atom in its structure contributes to its reactivity and biological interactions. The compound is classified under acetate esters, which are known for their diverse applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromopropoxy group may enhance the compound's lipophilicity, facilitating its penetration through cellular membranes. This can lead to modulation of signaling pathways associated with G-protein-coupled receptors (GPCRs), potentially influencing metabolic processes or cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways, leading to programmed cell death.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a controlled experiment, human cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting effective cytotoxicity at low concentrations.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its biological efficacy. Modifications to the bromopropoxy group have been explored to improve selectivity and reduce off-target effects.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as tert-butyl acetate derivatives highlights the unique biological profile of this compound. Its specific interactions with GPCRs distinguish it from other acetate esters, offering insights into its potential therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl 2-(3-bromopropoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZAVNNNAZKOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.